(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-16(20-8-12-7-17-10-18-14(12)9-20)13-6-15(22-19-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZJZYSBLRVZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Using Ketene Dithioacetals
The 5-phenylisoxazole ring is synthesized by reacting substituted acetophenones with ketene dithioacetals under basic conditions. For example:
Nitrile Oxide Cycloaddition
Alternative routes employ nitrile oxides generated in situ from hydroxamoyl chlorides:
- Procedure : Chlorination of benzaldoxime with N-chlorosuccinimide (NCS), followed by cycloaddition with acetylene derivatives.
- Key Intermediate : 3-Phenylisoxazole-5-carbonyl chloride, isolated via distillation under reduced pressure.
Preparation of 5H-Pyrrolo[3,4-d]Pyrimidin-6(7H)-yl Amines
Annulation of Diaminopyrimidines
Pyrrolo[3,4-d]pyrimidine cores are synthesized from 4,6-diaminopyrimidine precursors:
- Step 1 : React 4,6-diaminopyrimidine with ethyl cyanoacetate in acetic anhydride to form a pyrrolo[3,4-d]pyrimidin-7-one scaffold.
- Step 2 : Reduce the ketone to an amine using sodium borohydride in methanol, achieving 5H-pyrrolo[3,4-d]pyrimidin-6-amine.
- Yield : 55–60% after silica gel chromatography.
Functionalization at Position 6
The 6-position is critical for methanone linkage. Acylation of the amine is performed using:
- Reagents : 5H-Pyrrolo[3,4-d]pyrimidin-6-amine, triphosgene, and triethylamine.
- Conditions : Dichloromethane, 0°C to room temperature (4 h), yielding 6-isocyanato-pyrrolo[3,4-d]pyrimidine.
Coupling Strategies for Methanone Bridge Formation
Friedel-Crafts Acylation
The ketone bridge is installed via Friedel-Crafts reaction between activated aromatic rings:
Nucleophilic Acyl Substitution
Alternative coupling employs pre-functionalized intermediates:
- Step 1 : Convert 5-phenylisoxazole-3-carboxylic acid to its acid chloride using thionyl chloride.
- Step 2 : React with 5H-pyrrolo[3,4-d]pyrimidin-6-amine in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
- Yield : 65–70%.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Purification Techniques
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) recover 80% product with minimal loss.
Analytical Data and Characterization
Table 1: Spectroscopic Data for Target Compound
Challenges and Alternative Routes
Steric Hindrance in Coupling
Bulky substituents on the isoxazole ring reduce coupling efficiency. Mitigation strategies include:
Stability of Intermediates
- 5H-Pyrrolo[3,4-d]pyrimidin-6-amine degrades under acidic conditions. Storage at −20°C in argon atmosphere is recommended.
Chemical Reactions Analysis
Types of Reactions
(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolopyrimidine system differs from IDPU’s dihydrothiazolo-pyrimidine in ring saturation and heteroatom placement, which may influence interactions with enzymatic targets (e.g., kinases vs. neuroprotective targets) .
- The BLD Pharm analog () shares a fused pyrimidine core but substitutes isoxazole with imidazopyridine, likely altering solubility and bioavailability due to increased hydrophobicity .
Physicochemical and Commercial Considerations
- Solubility : The target’s phenylisoxazole moiety may reduce aqueous solubility compared to IDPU’s polar urea group. BLD Pharm’s methoxyethoxy substituent () enhances hydrophilicity, a strategy applicable to the target compound for optimization .
- Commercial Availability: Methanone-linked heterocycles like the BLD Pharm compound are typically stocked at >98% purity, reflecting industrial demand for kinase-targeted scaffolds . The target compound’s absence from catalogs suggests it remains a research-stage entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
